1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one
CAS No.:
Cat. No.: VC17620418
Molecular Formula: C9H17NO
Molecular Weight: 155.24 g/mol
* For research use only. Not for human or veterinary use.
![1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one -](/images/structure/VC17620418.png)
Specification
Molecular Formula | C9H17NO |
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Molecular Weight | 155.24 g/mol |
IUPAC Name | 1-[1-(aminomethyl)cyclopropyl]-3-methylbutan-1-one |
Standard InChI | InChI=1S/C9H17NO/c1-7(2)5-8(11)9(6-10)3-4-9/h7H,3-6,10H2,1-2H3 |
Standard InChI Key | GWSZNQASNIEJSQ-UHFFFAOYSA-N |
Canonical SMILES | CC(C)CC(=O)C1(CC1)CN |
Introduction
Structural and Molecular Characteristics
Molecular Architecture
1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one (IUPAC name: 1-[1-(aminomethyl)cyclopropyl]-3-methylbutan-1-one) features a cyclopropane ring substituted with an aminomethyl group (–CH2NH2) at the 1-position, linked to a butanone backbone with a methyl group at the 3-position. The molecular formula is C9H15NO, with a molecular weight of 153.22 g/mol (calculated from atomic masses). Key structural elements include:
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Cyclopropane ring: A strained three-membered carbon ring that influences reactivity and conformational stability.
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Aminomethyl group: A primary amine (–NH2) attached to a methylene bridge, enabling hydrogen bonding and ionic interactions.
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Ketone functionality: A carbonyl group (C=O) at the 1-position of the butanone chain, contributing to polarity and electrophilicity.
Physicochemical Properties
While experimental data for this specific compound are sparse, analogous structures such as 3-amino-1-cyclopropyl-3-methylbutan-1-one (C8H15NO, molecular weight 141.21 g/mol) provide a basis for inference:
The presence of both hydrophilic (amine, ketone) and hydrophobic (cyclopropane, methyl) groups suggests amphiphilic behavior, which may enhance membrane permeability in biological systems .
Synthetic Pathways and Reaction Mechanisms
Retrosynthetic Analysis
The synthesis of 1-[1-(Aminomethyl)cyclopropyl]-3-methylbutan-1-one can be conceptualized through disconnections at strategic bonds:
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Cyclopropane ring formation: Likely via [2+1] cycloaddition or Simmons-Smith reaction.
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Aminomethyl group introduction: Through nucleophilic substitution or reductive amination.
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Ketone backbone assembly: Employing Claisen condensation or oxidation of secondary alcohols.
Stepwise Synthesis Protocol
Based on methods for analogous cyclopropane-containing amines , a plausible synthetic route involves:
Step 1: Protection of the Amine Group
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Reagents: Di-tert-butyl dicarbonate (Boc2O), triethylamine (TEA) .
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Outcome: Conversion of the primary amine to a Boc-protected intermediate to prevent unwanted side reactions during subsequent steps.
Step 2: Cyclopropane Ring Construction
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Reagents: Dichloromethane, diethylzinc, and diiodomethane (Simmons-Smith protocol).
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Conditions: 0°C to room temperature, inert atmosphere.
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Outcome: Formation of the cyclopropane ring via carbene insertion into a double bond.
Step 3: Ketone Installation
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Reagents: Oxidation of a secondary alcohol using pyridinium chlorochromate (PCC).
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Conditions: Dichloromethane, 25°C, 4 hours.
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Outcome: Generation of the butanone backbone.
Step 4: Deprotection and Final Product Isolation
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Conditions: 0°C to room temperature, 2 hours.
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Outcome: Removal of the Boc group to yield the free amine.
Yield Optimization Challenges
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Cyclopropane strain energy: The high ring strain (≈27 kcal/mol) complicates stabilization during synthesis.
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Amine reactivity: Unprotected amines may undergo undesired nucleophilic attacks or oxidation .
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Stereochemical control: Ensuring regioselectivity in cyclopropane formation remains a critical hurdle.
Research Gaps and Future Directions
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Crystallographic data: No X-ray structures are available for the target compound, limiting conformational analysis.
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In vivo efficacy: Existing studies focus on in vitro models; animal trials are needed to validate therapeutic potential.
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Toxicity profiling: Acute and chronic toxicity data remain uncharacterized.
Comparison with Structural Analogs
The methyl substitution at the 3-position in the target compound may enhance lipophilicity, potentially improving blood-brain barrier penetration compared to its analogs .
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